

# In-Depth Technical Guide to Diiodosilane (CAS Number 13760-02-6)

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## Compound of Interest

Compound Name: Diiodosilane

Cat. No.: B1630498

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **Diiodosilane** (CAS 13760-02-6), a versatile reagent in organic synthesis and a key precursor in semiconductor manufacturing. It includes a summary of its properties, a list of suppliers, detailed experimental protocols for its key applications, and visualizations of reaction pathways and deposition workflows.

## Core Properties of Diiodosilane

**Diiodosilane**, with the chemical formula  $\text{H}_2\text{I}_2\text{Si}$ , is a colorless to pale yellow or pink liquid.<sup>[1][2]</sup> It is a highly reactive compound, particularly sensitive to moisture, and is a valuable tool for chemists in various fields.<sup>[2]</sup>

## Physicochemical Data

Property	Value	Source(s)
IUPAC Name	Diiodosilane	
Molecular Formula	H <sub>2</sub> I <sub>2</sub> Si	[2]
Molecular Weight	283.91 g/mol	[1]
CAS Number	13760-02-6	[1][2]
Appearance	Colorless to pale yellow or pink liquid	[1][2]
Melting Point	-1 °C	
Boiling Point	150 °C / 302 °F	
Density	2.834 g/mL at 25 °C	
Solubility	Highly soluble in hydrocarbons and chlorinated solvents. Reacts with oxygen- and nitrogen-containing solvents.	

## Commercial Suppliers

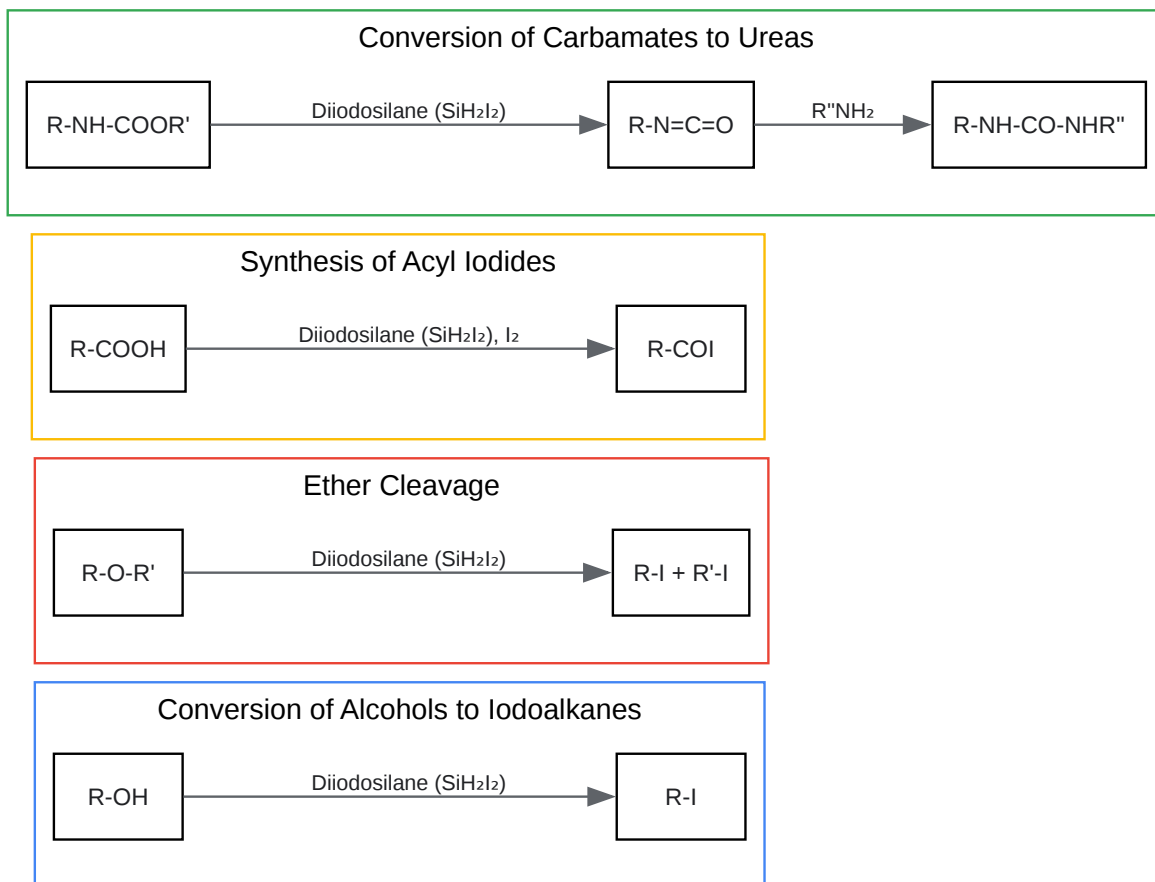
**Diiodosilane** is available from various chemical suppliers, typically in purities ranging from 95% to over 99%. It is often supplied with a copper stabilizer.

Supplier	Purity/Grade	Notes
Gelest, Inc.	95%	---
CymitQuimica	95%, 99%	---
Watson International Limited	99.9+%	---
Dockweiler Chemicals GmbH	ALD/CVD precursor grade	---
Ningbo Inno Pharmchem Co., Ltd	---	Manufacturer and supplier
Sigma-Aldrich	Contains copper as stabilizer	---
GM Chemical	99.0% min	---
TNJ Chemical	99.0% min	---
Dakenchem	---	Professional supplier
Gentaur Genprice	---	Lab reagent
Henan Tianfu Chemical	---	---

## Applications in Organic Synthesis

**Diiodosilane** is a potent reagent for several key transformations in organic synthesis, including the conversion of alcohols to iodoalkanes, the cleavage of ethers, the synthesis of acyl iodides from carboxylic acid derivatives, and the conversion of carbamates to ureas.

## Reaction Pathways



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Reaction pathways for key organic transformations using **Diiodosilane**.

## Experimental Protocols

### 1. General Procedure for the Conversion of Alcohols to Iodoalkanes

Methodology based on comparative reactivity studies.

Materials:

- Alcohol (substrate)
- **Diiodosilane (DIS)**

- Deuterated chloroform ( $\text{CDCl}_3$ ) as solvent
- NMR tube

Procedure:

- Prepare a solution of **Diiodosilane** (0.3 mmol) in deuterated chloroform (0.5 mL) within an NMR tube.
- To this solution, add the desired alcohol (0.2 mmol) at room temperature.
- Monitor the progress of the reaction directly by Nuclear Magnetic Resonance (NMR) spectroscopy. The conversion of the alcohol to the corresponding iodoalkane can be quantified by integrating the characteristic signals of the starting material and the product.

## 2. General Procedure for the Synthesis of Acyl Iodides from Carboxylic Acids

This transformation is noted to be significantly accelerated by the presence of iodine.

Materials:

- Carboxylic acid (or ester, lactone, acyl chloride, or anhydride)
- **Diiodosilane** (DIS)
- Iodine ( $\text{I}_2$ )
- Anhydrous solvent (e.g., chloroform, dichloromethane)

Procedure:

- In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid derivative in an anhydrous solvent.
- Add a catalytic amount of iodine to the solution.
- Add **Diiodosilane** to the reaction mixture. The reaction is typically carried out at room temperature.

- The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.
- Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. The resulting acyl iodide is highly reactive and is often used in situ for subsequent reactions.

### 3. General Procedure for the Conversion of Carbamates to Ureas via Isocyanates

This method is particularly useful for N-Boc protected amines and proceeds under mild conditions.

Materials:

- Carbamate (e.g., N-Boc-amine)
- **Diiodosilane** (DIS)
- Hünig's base (N,N-Diisopropylethylamine, DIPEA)
- Amine (for trapping the isocyanate)
- Anhydrous methylene chloride ( $\text{CH}_2\text{Cl}_2$ )

Procedure:

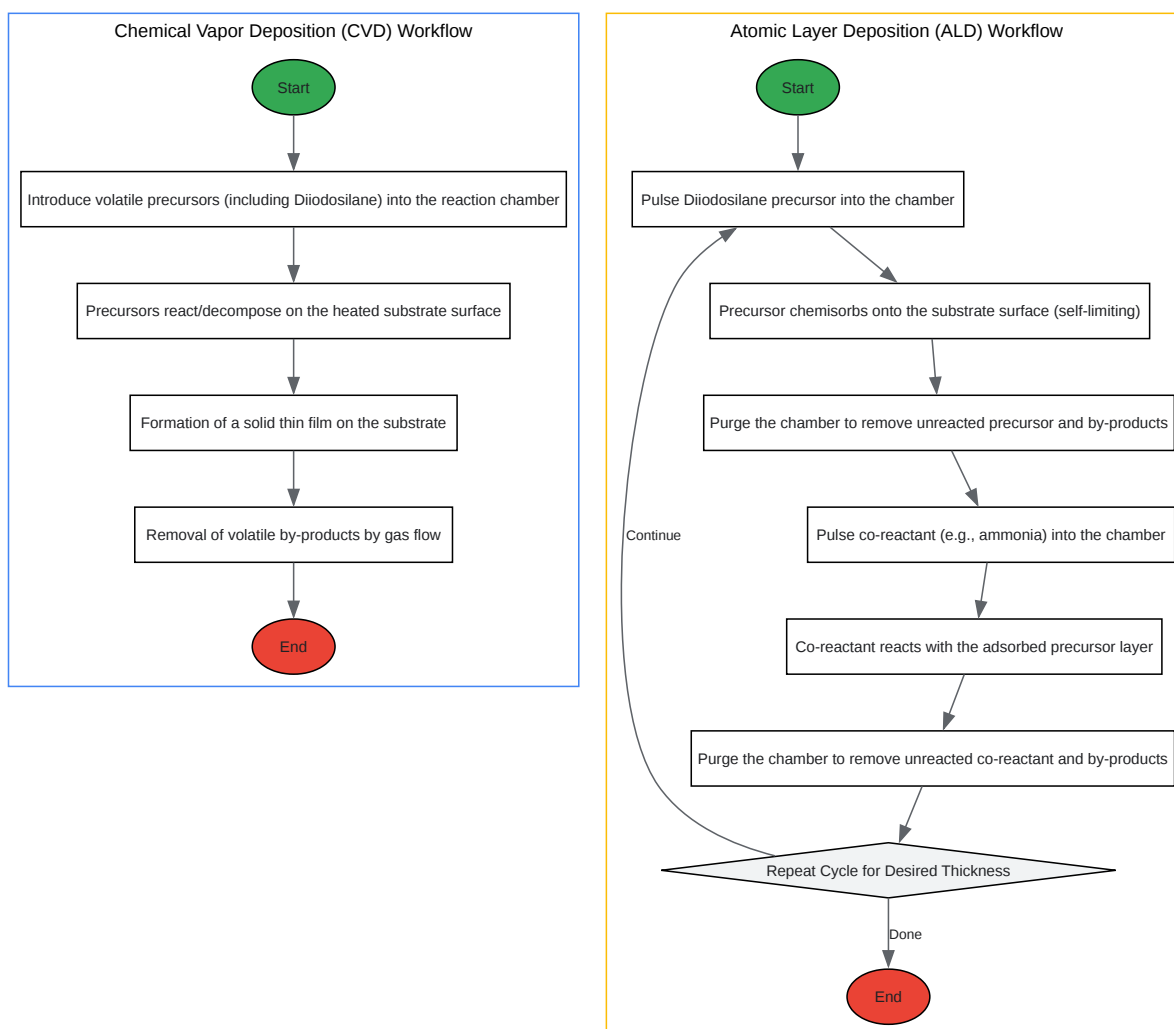
- In a flame-dried flask under an inert atmosphere, dissolve the carbamate and Hünig's base in anhydrous methylene chloride.
- Cool the solution to a low temperature (e.g.,  $-30\text{ }^{\circ}\text{C}$  to  $-5\text{ }^{\circ}\text{C}$ ).
- Slowly add **Diiodosilane** to the cooled solution.
- Allow the reaction mixture to gradually warm to room temperature.
- Once the formation of the isocyanate is complete (as can be monitored by IR spectroscopy by the appearance of a strong absorption around  $2250\text{--}2275\text{ cm}^{-1}$ ), add the desired amine to the reaction mixture to form the urea.

- After the reaction is complete, the mixture is typically quenched with a suitable reagent and the urea product is isolated and purified using standard techniques such as extraction and chromatography.

## Applications in Semiconductor Manufacturing

**Diiodosilane** is a crucial precursor for the deposition of silicon-containing thin films in the semiconductor industry, primarily through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).<sup>[1]</sup> Its use allows for the formation of high-purity silicon nitride and silicon carbide films at relatively low temperatures.<sup>[1]</sup>

## Deposition Workflows



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Generalized workflows for CVD and ALD processes using **Diiodosilane**.



## Experimental Protocols

### 1. General Procedure for Chemical Vapor Deposition (CVD)

This is a generalized protocol; specific parameters will vary based on the desired film and equipment.

Materials:

- Substrate (e.g., silicon wafer)
- **Diiodosilane** (precursor)
- Co-reactant gas (e.g., ammonia for silicon nitride)
- Inert carrier gas (e.g., nitrogen, argon)

Procedure:

- Place the substrate into the CVD reactor chamber.
- Heat the substrate to the desired deposition temperature.
- Introduce a continuous flow of the volatile **Diiodosilane** precursor, often diluted with an inert carrier gas, into the reaction chamber.
- Simultaneously introduce the co-reactant gas.
- The precursors react on the hot substrate surface, leading to the deposition of the thin film.
- Volatile by-products are continuously removed from the chamber by the gas flow.
- The deposition is terminated by stopping the flow of precursors.

### 2. General Procedure for Atomic Layer Deposition (ALD)

ALD is a cyclic process, and the number of cycles determines the film thickness.

Materials:

- Substrate
- **Diiodosilane** (precursor)
- Co-reactant (e.g., ammonia vapor)
- Inert purge gas (e.g., nitrogen)

#### Procedure (One Cycle):

- **Pulse A (Diiodosilane):** Introduce a pulse of **Diiodosilane** vapor into the reactor. The precursor adsorbs onto the substrate surface in a self-limiting manner.
- **Purge A:** Purge the reactor with an inert gas to remove any unreacted **Diiodosilane** and by-products from the gas phase.
- **Pulse B (Co-reactant):** Introduce a pulse of the co-reactant vapor into the reactor. The co-reactant reacts with the surface-adsorbed **Diiodosilane** species to form a monolayer of the desired material.
- **Purge B:** Purge the reactor with the inert gas to remove unreacted co-reactant and by-products.
- Repeat this four-step cycle until the desired film thickness is achieved.

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## References

- 1. High Quality Diiodosilane [13760-02-6] | China Supplier [gmchemix.com]
- 2. tnjchem.com [tnjchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Diiodosilane (CAS Number 13760-02-6)]. BenchChem, [2025]. [Online PDF]. Available at:

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